Pyrazino(2',3':3,4)pyrido(1,2-a)indole, 1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-, trans-
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Overview
Description
Atiprosin is a a new antihypertensive compound.
Scientific Research Applications
Antihypertensive Properties
- Antihypertensive Agents : Simplifications of the vincamine molecule led to the discovery of antihypertensive octahydro-12-methylpyrazino[2',3':3,4]pyrido[1,2-a] indoles. Compounds of this series, particularly the trans series, showed significant potency in antihypertensive activity and alpha 1-adrenoceptor blocking properties (I. Jirkovsky et al., 1987).
Chemical Synthesis and Modifications
- Synthesis of Related Compounds : Research has been conducted on the synthesis of various related compounds, such as pyrrolo[2',1':3,4]pyrazino[1,2-a]indoles and isoindolo[2',1':3,4]pyrazino[1,2-a]indoles (F. Gatta & S. Chiavarelli, 1975).
- Synthesis of Fused Heterocycles : A study detailed the synthesis of pyrazino[1,2-a]indoles fused with various heterocycles, exploring their potential biological activities as acetylcholinesterase inhibitors (M. Ashram et al., 2021).
Biological and Pharmacological Investigations
- Antitumor Activity : Some studies have focused on the synthesis of new classes of compounds, such as pyrido[1',2':1,2]pyrimido[4,5-b]indoles, for potential application in antitumor activity (Xiaoling Lu et al., 2002).
- Receptor Agonists : Research has been conducted on hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists, representing a class of compounds derived from pyrazino[1,2-a]indoles (H. Richter et al., 2006).
properties
CAS RN |
89303-63-9 |
---|---|
Product Name |
Pyrazino(2',3':3,4)pyrido(1,2-a)indole, 1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-, trans- |
Molecular Formula |
C20H29N3 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(2R,7S)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene |
InChI |
InChI=1S/C20H29N3/c1-5-21-12-13-22(14(2)3)18-10-11-23-17-9-7-6-8-16(17)15(4)19(23)20(18)21/h6-9,14,18,20H,5,10-13H2,1-4H3/t18-,20+/m0/s1 |
InChI Key |
WXNVFYIBELASJW-AZUAARDMSA-N |
Isomeric SMILES |
CCN1CCN([C@@H]2[C@@H]1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C |
SMILES |
CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C |
Canonical SMILES |
CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
atiprosin atiprosin maleate AY 28,228 AY-28228 pyrazino(2',3':3,4)pyrido(1,2-a)indole-1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-2-butanedioate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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